molecular formula C17H13BrN2O6 B401350 2-{3-Nitrophenyl}-2-oxoethyl [(4-bromobenzoyl)amino]acetate

2-{3-Nitrophenyl}-2-oxoethyl [(4-bromobenzoyl)amino]acetate

Cat. No.: B401350
M. Wt: 421.2g/mol
InChI Key: OTFMHUGJIQIMEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-Nitrophenyl}-2-oxoethyl [(4-bromobenzoyl)amino]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a combination of bromine, nitro, and ester functional groups, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-Nitrophenyl}-2-oxoethyl [(4-bromobenzoyl)amino]acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of 4-Bromo-benzoyl chloride: This can be achieved by reacting 4-bromo-benzoic acid with thionyl chloride.

    Amidation: The 4-bromo-benzoyl chloride is then reacted with glycine to form (4-Bromo-benzoylamino)-acetic acid.

    Esterification: The final step involves the esterification of (4-Bromo-benzoylamino)-acetic acid with 2-(3-nitro-phenyl)-2-oxo-ethyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{3-Nitrophenyl}-2-oxoethyl [(4-bromobenzoyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, thiols, and other nucleophiles.

Major Products

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of carboxylic acids and alcohols.

    Substitution: Formation of substituted benzoylamino derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-{3-Nitrophenyl}-2-oxoethyl [(4-bromobenzoyl)amino]acetate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its bromine and nitro groups can be used as probes in biochemical assays.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, the nitro group can be reduced to an amine, which can then be further modified to create bioactive molecules.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-{3-Nitrophenyl}-2-oxoethyl [(4-bromobenzoyl)amino]acetate involves its interaction with specific molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, allowing the compound to modify proteins and enzymes. The ester group can be hydrolyzed to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-bromo-: Similar in structure but lacks the nitro and ester groups.

    2-(Indol-2-yl)benzimidazoles: Contains a benzimidazole ring instead of the benzoylamino group.

    4-Bromo quinolines: Contains a quinoline ring instead of the benzoylamino group.

Uniqueness

2-{3-Nitrophenyl}-2-oxoethyl [(4-bromobenzoyl)amino]acetate is unique due to its combination of bromine, nitro, and ester functional groups. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C17H13BrN2O6

Molecular Weight

421.2g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 2-[(4-bromobenzoyl)amino]acetate

InChI

InChI=1S/C17H13BrN2O6/c18-13-6-4-11(5-7-13)17(23)19-9-16(22)26-10-15(21)12-2-1-3-14(8-12)20(24)25/h1-8H,9-10H2,(H,19,23)

InChI Key

OTFMHUGJIQIMEE-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)CNC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)CNC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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